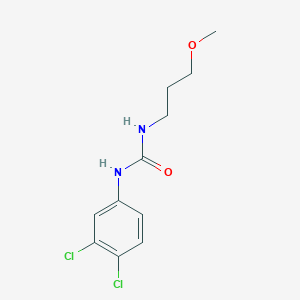![molecular formula C16H13N3OS2 B4711767 N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4711767.png)
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)acetamide
Descripción general
Descripción
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)acetamide, also known as BTA-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BTA-1 is a member of the benzothiazole family and has been studied for its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are associated with the development of Alzheimer's disease.
Mecanismo De Acción
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)acetamide works by binding to the Aβ peptides and preventing their aggregation, which is a key step in the development of Alzheimer's disease. In addition, this compound can promote the clearance of Aβ peptides from the brain through various mechanisms, including enhancing the activity of microglia and astrocytes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the toxicity of Aβ peptides and reduce their aggregation. In addition, this compound has been shown to enhance the clearance of Aβ peptides from the brain, which is a promising therapeutic approach for Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)acetamide has several advantages for lab experiments, including its ability to inhibit the aggregation of Aβ peptides and reduce their toxicity. In addition, this compound has been shown to enhance the clearance of Aβ peptides from the brain, which is a promising therapeutic approach for Alzheimer's disease. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for the study of N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)acetamide, including:
1. Developing more potent analogs of this compound that have better solubility and lower toxicity.
2. Studying the effects of this compound on other protein aggregates that are associated with neurodegenerative diseases.
3. Investigating the potential of this compound as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease.
4. Studying the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
5. Investigating the potential of this compound as a diagnostic tool for Alzheimer's disease.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic properties in Alzheimer's disease. This compound works by inhibiting the aggregation of Aβ peptides and enhancing their clearance from the brain. While there are limitations to using this compound in lab experiments, there are also several future directions for its study, including developing more potent analogs and investigating its potential as a therapeutic agent for other diseases.
Aplicaciones Científicas De Investigación
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)acetamide has been extensively studied for its potential therapeutic properties in Alzheimer's disease. In vitro studies have shown that this compound can inhibit the aggregation of Aβ peptides and reduce their toxicity. In addition, this compound has been shown to enhance the clearance of Aβ peptides from the brain, which is a promising therapeutic approach for Alzheimer's disease.
Propiedades
IUPAC Name |
N-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c1-10(20)17-16(21)19-12-7-3-2-6-11(12)15-18-13-8-4-5-9-14(13)22-15/h2-9H,1H3,(H2,17,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIXNCDHGQQDJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=CC=C1C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(1,1-dimethyl-2-propyn-1-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4711701.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isobutylglycinamide](/img/structure/B4711704.png)
![1-[4-(benzyloxy)phenyl]-4-[(2-chlorophenyl)acetyl]piperazine](/img/structure/B4711715.png)
![ethyl 4-[(3,4-dichlorobenzyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4711717.png)
![N-(4-ethoxybenzyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4711723.png)


![4-[4-methoxy-3-(1-piperidinylsulfonyl)benzoyl]morpholine](/img/structure/B4711742.png)
![2-chloro-N-[2-(dimethylamino)ethyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B4711750.png)
![8,8-dimethyl-11-phenyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4711752.png)

![1-{[5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]carbonyl}-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4711771.png)